Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride
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Overview
Description
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride is an organic compound known for its vibrant dark red color. It is primarily used in the dyeing industry due to its excellent dyeing properties, especially on acrylic fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride involves a multi-step process:
Diazotization: 2-Chloro-4-nitroaniline is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with N,N-dimethylethylenediamine to produce the azo compound.
Quaternization: The resulting azo compound is quaternized with benzyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise temperature control, efficient mixing, and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially under strong oxidizing conditions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing acrylic fibers, providing vibrant and long-lasting colors
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Biological Targets: The compound can bind to proteins and nucleic acids, altering their function.
Chemical Transformations: The azo group can be reduced to amines, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo compound with similar dyeing properties but different substituents.
Disperse Red 13: A dye with a similar structure but different functional groups, used in textile dyeing.
C.I. Disperse Red 13: Another azo dye with similar applications in the textile industry.
Uniqueness
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride is unique due to its specific combination of functional groups, which provide distinct dyeing properties and reactivity. Its ability to form stable, vibrant colors on acrylic fibers sets it apart from other similar compounds .
Properties
CAS No. |
35714-87-5 |
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Molecular Formula |
C25H29Cl2N5O2 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
benzyl-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H29ClN5O2.ClH/c1-4-29(16-17-31(2,3)19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)27-28-25-15-14-23(30(32)33)18-24(25)26;/h5-15,18H,4,16-17,19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PXXCCMGFXWJIJS-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[Cl-] |
Origin of Product |
United States |
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